molecular formula C32H23ClN8 B590527 KB Src 4

KB Src 4

Cat. No.: B590527
M. Wt: 555.0 g/mol
InChI Key: UHIZYQVRKSWIFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

KB SRC 4 is a potent and selective inhibitor of the c-Src kinase, a non-receptor tyrosine kinase involved in the regulation of various cellular processes, including proliferation, differentiation, and survival. This compound has shown significant antitumor activity by inhibiting the growth of cancer cells .

Scientific Research Applications

KB SRC 4 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the role of c-Src kinase in various chemical reactions and pathways.

    Biology: Employed in cell biology studies to investigate the effects of c-Src inhibition on cellular processes such as proliferation, differentiation, and apoptosis.

    Medicine: Explored as a potential therapeutic agent for the treatment of cancers and other diseases involving aberrant c-Src activity.

    Industry: Utilized in the development of new drugs and therapeutic strategies targeting c-Src kinase

Biochemical Analysis

Biochemical Properties

KB Src 4 plays a crucial role in biochemical reactions by selectively inhibiting the activity of c-Src kinase. The compound exhibits high affinity for c-Src, with a dissociation constant (K_d) of 86 nM . This compound does not inhibit c-Abl kinase at concentrations up to 125 μM, demonstrating its selectivity . The compound interacts with various enzymes, proteins, and biomolecules, including other Src family kinases such as Lck, Fgr, Yes, Lyn, Hck, and Fyn, but with significantly lower affinity . These interactions are essential for understanding the compound’s role in modulating cellular signaling pathways.

Cellular Effects

This compound has profound effects on various cell types and cellular processes. In 4T1 mammary carcinoma tumor cells, this compound significantly inhibits cell growth . The compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Specifically, this compound affects the Src-mediated signaling pathways, which are critical for cell proliferation, survival, and migration . By inhibiting c-Src kinase activity, this compound disrupts these pathways, leading to altered cellular responses.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the ATP-binding site of c-Src kinase, thereby inhibiting its kinase activity . This inhibition prevents the phosphorylation of downstream substrates, which are essential for propagating Src-mediated signaling. This compound’s selective inhibition of c-Src kinase results in the suppression of various cellular processes, including cell proliferation and migration . Additionally, the compound’s ability to inhibit c-Src kinase without affecting c-Abl kinase highlights its specificity and potential therapeutic value .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under standard storage conditions, with minimal degradation . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained inhibition of c-Src kinase activity, leading to prolonged suppression of cell growth and signaling pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits c-Src kinase activity without causing significant toxicity . At higher doses, this compound may exhibit toxic or adverse effects, including off-target interactions and potential cytotoxicity . These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of this compound in preclinical studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with c-Src kinase. The compound’s inhibition of c-Src kinase affects metabolic flux and metabolite levels by disrupting Src-mediated signaling pathways . These pathways are essential for regulating cellular metabolism, including glucose uptake, glycolysis, and oxidative phosphorylation . By modulating these pathways, this compound influences cellular energy production and metabolic homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is transported across cell membranes and distributed to various cellular compartments, where it exerts its inhibitory effects on c-Src kinase . This compound interacts with transporters and binding proteins that facilitate its cellular uptake and localization . These interactions are essential for ensuring the compound’s effective distribution and accumulation at target sites.

Subcellular Localization

This compound’s subcellular localization is primarily determined by its interactions with c-Src kinase and other biomolecules. The compound is localized to specific cellular compartments, including the cytoplasm and plasma membrane, where c-Src kinase is active . This compound’s targeting signals and post-translational modifications direct it to these compartments, ensuring its effective inhibition of c-Src kinase activity . This subcellular localization is crucial for understanding the compound’s mechanism of action and its impact on cellular function.

Preparation Methods

Synthetic Routes and Reaction Conditions

KB SRC 4 is synthesized through a multi-step process involving the formation of a pyrazolo[3,4-d]pyrimidine core. The key steps include:

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yield reactions and efficient purification methods to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

KB SRC 4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further research and development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of KB SRC 4

This compound stands out due to its high selectivity and potency as a c-Src inhibitor. It exhibits significant antitumor activity and has a favorable selectivity profile among Src family members, making it a valuable tool for research and potential therapeutic applications .

Properties

IUPAC Name

3-(4-chlorophenyl)-1-[3-[3-[(3-phenylphenyl)methyl]triazol-4-yl]phenyl]pyrazolo[3,4-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H23ClN8/c33-26-14-12-23(13-15-26)30-29-31(34)35-20-36-32(29)41(38-30)27-11-5-10-25(17-27)28-18-37-39-40(28)19-21-6-4-9-24(16-21)22-7-2-1-3-8-22/h1-18,20H,19H2,(H2,34,35,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHIZYQVRKSWIFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC(=C2)CN3C(=CN=N3)C4=CC(=CC=C4)N5C6=NC=NC(=C6C(=N5)C7=CC=C(C=C7)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H23ClN8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

555.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.